molecular formula C13H14N2O2 B1493788 6-(4-Ethoxybenzyl)pyrimidin-4-ol CAS No. 2097966-94-2

6-(4-Ethoxybenzyl)pyrimidin-4-ol

Cat. No. B1493788
CAS RN: 2097966-94-2
M. Wt: 230.26 g/mol
InChI Key: OAUOFGXWYLYNOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives started with the condensation of phenyl hydrazines with ethyl acetoacetate as β-keto ester, resulting in phenyl-3H-pyrazol-3-ones in very good yields .


Molecular Structure Analysis

While there is no direct information available on the molecular structure of 6-(4-Ethoxybenzyl)pyrimidin-4-ol, related compounds have been studied. For example, a novel diarylpyrimidine derivative containing a pyrrolidine moiety at position 6 of the pyrimidine ring was obtained as a result of the tandem aza-Cope/Mannich reaction .


Physical And Chemical Properties Analysis

6-(4-Ethoxybenzyl)pyrimidin-4-ol has a molecular weight of 230.26 g/mol. Further physical and chemical properties are not explicitly mentioned in the available literature.

Safety and Hazards

While specific safety and hazard information for 6-(4-Ethoxybenzyl)pyrimidin-4-ol is not available, general precautions for handling pyrimidin-4-ol include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

6-(4-Ethoxybenzyl)pyrimidin-4-ol and related compounds have shown potential applications in various fields of research and industry, such as pharmaceuticals. Future research may focus on further exploring these applications, as well as investigating the compound’s potential as a plant activator and its role in the synthesis of new heterocyclic derivatives .

properties

IUPAC Name

4-[(4-ethoxyphenyl)methyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-17-12-5-3-10(4-6-12)7-11-8-13(16)15-9-14-11/h3-6,8-9H,2,7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUOFGXWYLYNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Ethoxybenzyl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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